molecular formula C17H13BrN2O3 B5864023 N-(4-bromophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

N-(4-bromophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

Cat. No. B5864023
M. Wt: 373.2 g/mol
InChI Key: NGMNFAUQAJJZPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide, also known as BRD3308, is a small molecule inhibitor that has shown significant potential in scientific research. This compound has been found to have a variety of applications, ranging from cancer research to neurological studies. In

Mechanism of Action

N-(4-bromophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide works by inhibiting the activity of BET proteins and HDACs. BET proteins are involved in the regulation of gene expression, and their overexpression has been linked to the development and progression of cancer. By inhibiting the activity of BET proteins, this compound can slow or stop the growth of cancer cells. HDACs are enzymes that play a role in the regulation of gene expression in the brain. By inhibiting HDAC activity, this compound may be able to promote the growth and survival of neurons in the brain, potentially leading to improved cognitive function in patients with neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been found to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death). In the brain, this compound has been found to promote the growth and survival of neurons, potentially leading to improved cognitive function in patients with neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-bromophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide in lab experiments is that it has been shown to be effective in inhibiting the growth of cancer cells and promoting the growth and survival of neurons in the brain. This makes it a promising candidate for the development of new cancer treatments and therapies for neurodegenerative diseases. However, one limitation of using this compound in lab experiments is that it may have off-target effects on other proteins and enzymes, which could lead to unintended consequences.

Future Directions

There are several future directions for research on N-(4-bromophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide. One area of research could be the development of new cancer treatments based on the inhibition of BET proteins. Another area of research could be the development of new therapies for neurodegenerative diseases based on the promotion of neuron growth and survival. Additionally, future research could focus on the identification of potential off-target effects of this compound and the development of strategies to minimize these effects.

Synthesis Methods

The synthesis of N-(4-bromophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide involves a series of chemical reactions, starting with the reaction of 4-bromobenzaldehyde with ethyl acetoacetate to form 4-bromo-1,3-dioxolane. This intermediate is then reacted with phthalic anhydride to form this compound. The final product is purified using column chromatography.

Scientific Research Applications

N-(4-bromophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been found to have a variety of applications in scientific research, particularly in the areas of cancer and neurological studies. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting the bromodomain and extraterminal (BET) family of proteins. These proteins are involved in the regulation of gene expression, and their overexpression has been linked to the development and progression of cancer.
In neurological studies, this compound has been found to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression in the brain. By inhibiting HDAC activity, this compound may be able to promote the growth and survival of neurons in the brain, potentially leading to improved cognitive function in patients with neurodegenerative diseases.

properties

IUPAC Name

N-(4-bromophenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O3/c18-11-5-7-12(8-6-11)19-15(21)9-10-20-16(22)13-3-1-2-4-14(13)17(20)23/h1-8H,9-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGMNFAUQAJJZPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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